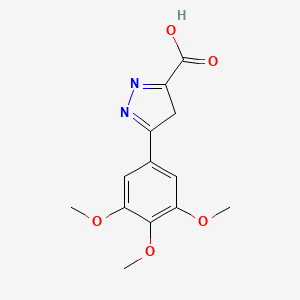

5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. While the specific molecular structure for “5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid” is not available, related compounds such as “3,4,5-Trimethoxyphenylacetic acid” have a molecular weight of 226.2259 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior and interactions. “3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID” is described as a white to almost white crystalline powder . “3,4,5-Trimethoxyphenylacetic acid” has a molecular weight of 226.2259 .Applications De Recherche Scientifique

Chemical Synthesis and Medicinal Chemistry

5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic acid and its derivatives are primarily utilized in chemical synthesis and medicinal chemistry. They serve as key intermediates in the synthesis of various pyrazole derivatives, which are compounds of interest due to their wide range of biological activities. The compounds synthesized from this acid exhibit significant properties, making them valuable in the field of drug discovery and development.

One application involves the use of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions to obtain 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. These compounds are then used to synthesize different condensed pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, and various 1H-pyrazolo[4,3-c]pyridin-4-ones. This showcases the versatility of pyrazole derivatives as intermediates in synthesizing structurally diverse compounds (Arbačiauskienė et al., 2011).

In addition, 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic acid is used in the design and synthesis of novel vicinal diaryl-substituted 1H-Pyrazole analogues of combretastatin A-4, which act as highly potent tubulin polymerization inhibitors. These compounds have shown significant in vitro antiproliferative activity against different cancer cell lines and have been evaluated for their inhibitory effects on tubulin polymerization and cell cycle effects. This highlights the compound's potential in cancer therapy (Romagnoli et al., 2019).

Structural and Theoretical Studies

The compound and its derivatives are also subjects of structural and theoretical studies. These studies focus on understanding the chemical and physical properties of the compounds, including their stability, reactivity, and interaction with other molecules. For instance, detailed experimental and theoretical studies have been conducted on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride with various amines and electrophiles. These studies include spectroscopic determination of the structures and theoretical examinations of reaction mechanisms, providing insights into the chemical behavior of pyrazole derivatives (Yıldırım et al., 2005).

Furthermore, the structural diversity of metal coordination polymers constructed from pyrazole carboxylic acid derivatives is explored, highlighting the compound's role in the assembly of coordination complexes. This application is relevant in areas such as catalysis and materials science, where the structural features of coordination polymers are crucial (Cheng et al., 2017).

Safety and Hazards

Safety data sheets provide important information about the potential hazards of a compound. While specific safety data for “5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid” is not available, related compounds advise avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Mécanisme D'action

Target of Action

These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds have been reported to exhibit diverse bioactivity effects, demonstrating remarkable multi-activity or specific targeting . For example, one TMP-bearing compound was found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

Tmp-bearing compounds have been associated with anti-cancer effects by effectively inhibiting several targets and pathways . For instance, TMP-bearing compounds have shown notable anti-cancer effects by effectively inhibiting tubulin, a protein that is critical for the formation of the mitotic spindle during cell division .

Result of Action

Tmp-bearing compounds have been associated with a wide range of bioactivity effects, including anti-cancer, anti-fungal, anti-bacterial, anti-viral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .

Propriétés

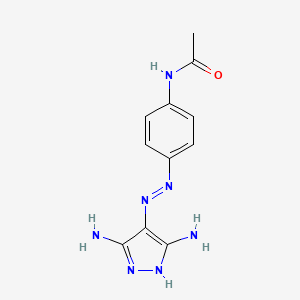

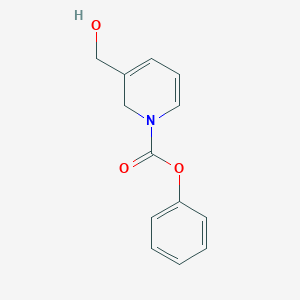

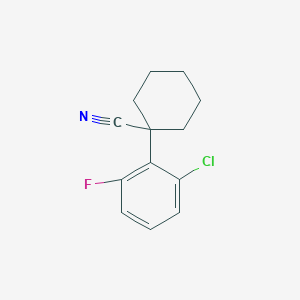

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-18-10-4-7(5-11(19-2)12(10)20-3)8-6-9(13(16)17)15-14-8/h4-5H,6H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSUUZNWKCWBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378076 | |

| Record name | 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904815-28-7 | |

| Record name | 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]-](/img/structure/B1620878.png)

![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1620883.png)